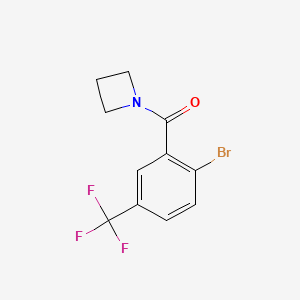
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that features a four-membered azetidine ring. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with azetidine in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Addition Reactions: The azetidine ring can undergo ring-opening reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Addition Reactions: Catalysts such as acids or bases can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is employed in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism of action of Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Azetidin-1-yl(2-chloro-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
Azetidin-1-yl(2-bromo-4-(trifluoromethyl)phenyl)methanone: Similar structure but with the trifluoromethyl group in a different position.
Azetidin-1-yl(2-bromo-5-(difluoromethyl)phenyl)methanone: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDVTAGZZXOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

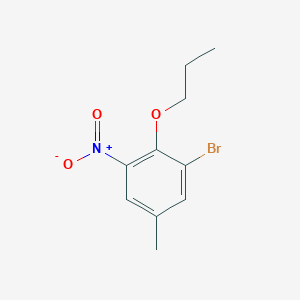
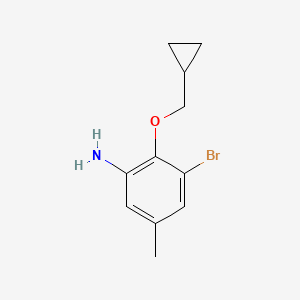
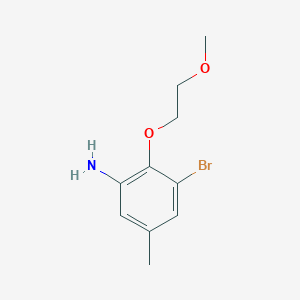

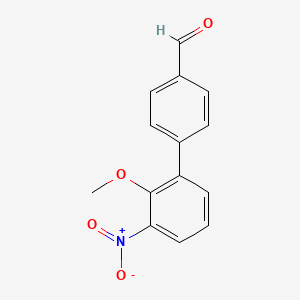
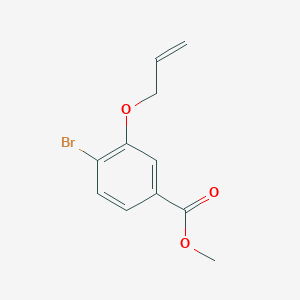
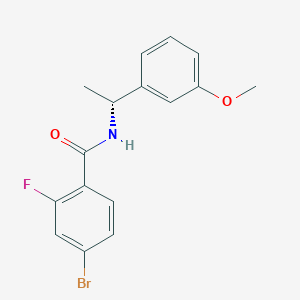
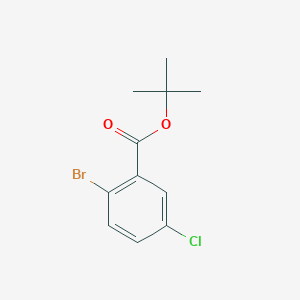
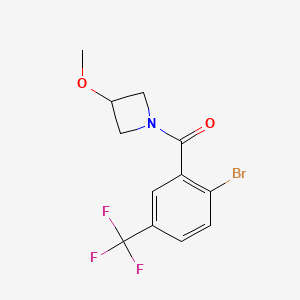


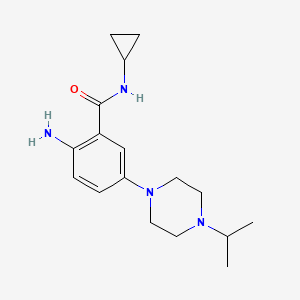
![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)
